tert-Butyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate
CAS No.: 99216-67-8
Cat. No.: VC4412646
Molecular Formula: C9H19NO4
Molecular Weight: 205.254
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 99216-67-8 |
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Molecular Formula | C9H19NO4 |
Molecular Weight | 205.254 |
IUPAC Name | tert-butyl N-[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamate |
Standard InChI | InChI=1S/C9H19NO4/c1-6(12)7(5-11)10-8(13)14-9(2,3)4/h6-7,11-12H,5H2,1-4H3,(H,10,13)/t6-,7-/m1/s1 |
Standard InChI Key | ZRYCVLSBSJEPCJ-RNFRBKRXSA-N |
SMILES | CC(C(CO)NC(=O)OC(C)(C)C)O |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s structure consists of a tert-butyl carbamate group linked to a 1,3-dihydroxybutan-2-yl backbone. The (2R,3R) configuration positions the hydroxyl groups on adjacent carbon atoms in a specific spatial arrangement, which is critical for its interactions in chiral environments . The IUPAC name, tert-butyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate, reflects this stereochemistry, with the carbamate functional group () providing sites for hydrogen bonding and nucleophilic substitution.
Key Structural Attributes:
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Stereochemical Centers: C2 (R) and C3 (R) configurations.
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Hydroxyl Groups: At positions 1 and 3, enabling hydrogen bonding and participation in redox reactions.
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tert-Butyl Group: A bulky substituent that enhances steric hindrance and influences solubility.
The canonical SMILES representation and InChIKey provide unambiguous identifiers for computational and experimental studies .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of tert-butyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate typically involves stereoselective reactions to achieve the desired (2R,3R) configuration. A notable method reported by Osman et al. (2011) utilizes a palladium-catalyzed coupling reaction between a protected threoninol derivative and tert-butyl carbamate under basic conditions . The reaction proceeds in 1,4-dioxane with cesium carbonate as a base, yielding the product with high enantiomeric excess (>95%).
Reaction Conditions:
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Catalyst: Palladium(II) acetate.
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Solvent: 1,4-Dioxane.
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Temperature: 80–90°C.
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Yield: ~75–80% after purification via column chromatography.
Industrial Manufacturing
Industrial processes scale this methodology while optimizing for cost and efficiency. Continuous-flow reactors and immobilized catalysts are employed to enhance throughput, with rigorous quality control ensuring compliance with pharmaceutical-grade standards .
Physicochemical Properties
The compound’s physical properties are critical for its handling and application in synthetic workflows.
The low LogP value indicates moderate hydrophilicity, suitable for aqueous-phase reactions, while the high boiling point reflects thermal stability under standard conditions .
Chemical Reactivity and Functional Transformations
Oxidation and Reduction
The hydroxyl groups at positions 1 and 3 are susceptible to oxidation, forming carbonyl derivatives such as ketones or carboxylic acids. For example, treatment with potassium permanganate () in acidic media oxidizes the primary alcohol to a carboxyl group, yielding tert-butyl ((2R,3R)-3-hydroxy-2-(carboxy)butyl)carbamate . Conversely, reduction with sodium borohydride () preserves the hydroxyl groups while converting the carbamate to an amine.
Nucleophilic Substitution
The tert-butyl carbamate group undergoes nucleophilic substitution with amines or thiols in the presence of a base. This reactivity is exploited to generate urea or thiocarbamate derivatives, expanding the compound’s utility in heterocyclic synthesis .
Applications in Organic Synthesis
Chiral Building Block
The (2R,3R) configuration makes this compound valuable in asymmetric synthesis. It serves as a precursor to:
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β-Amino Alcohols: Via reduction of the carbamate group.
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Oxazolidinones: Cyclization with phosgene derivatives.
Pharmaceutical Intermediates
Recent patents highlight its role in synthesizing protease inhibitors and kinase modulators, particularly in anticancer and antiviral therapies .
Comparative Analysis with Structural Analogs
Compound | Key Structural Difference | Reactivity Profile |
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tert-Butyl carbamate | Lacks dihydroxybutan moiety | Limited hydrogen bonding |
tert-Butyl (2,3-dihydroxypropyl)carbamate | Shorter carbon chain | Altered steric effects |
tert-Butyl (1,4-dihydroxybutan-2-yl)carbamate | Hydroxyl group positioning | Distinct redox behavior |
The (2R,3R) isomer’s unique geometry enhances its selectivity in chiral catalysis compared to analogs .
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